

# Spectroscopic Profile of 4-(hydroxymethyl)oxane-4-carbonitrile: A Technical Guide

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## Compound of Interest

Compound Name: 4-(Hydroxymethyl)oxane-4-carbonitrile

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This technical guide provides a detailed overview of the predicted spectroscopic data for the novel compound **4-(hydroxymethyl)oxane-4-carbonitrile**. Due to the limited availability of public experimental data, this document focuses on predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic features, based on established principles and data from analogous structures. This guide also outlines the standard experimental protocols for acquiring such data, serving as a valuable resource for researchers engaged in the synthesis, characterization, and application of this and related molecules.

## Predicted Spectroscopic Data

The following tables summarize the predicted  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and IR spectroscopic data for **4-(hydroxymethyl)oxane-4-carbonitrile**. These predictions are derived from the analysis of its chemical structure and comparison with known spectroscopic values for similar functional groups and molecular scaffolds.

## Nuclear Magnetic Resonance (NMR) Data

Table 1: Predicted  $^1\text{H}$  NMR Spectroscopic Data for **4-(hydroxymethyl)oxane-4-carbonitrile**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~ 3.7 - 3.9	m	4H	-O-CH <sub>2</sub> - (axial and equatorial protons of the oxane ring at C2 and C6)
~ 3.6	s	2H	-CH <sub>2</sub> -OH
~ 2.5 - 3.5 (broad)	s	1H	-OH
~ 1.7 - 1.9	m	4H	-CH <sub>2</sub> -C-CH <sub>2</sub> - (axial and equatorial protons of the oxane ring at C3 and C5)

Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data for **4-(hydroxymethyl)oxane-4-carbonitrile**

Chemical Shift ( $\delta$ ) ppm	Assignment
~ 120	-CN (Nitrile)
~ 65 - 70	-O-CH <sub>2</sub> - (Oxane ring carbons C2 and C6)
~ 65	-CH <sub>2</sub> -OH
~ 50	C-CN (Quaternary carbon at C4)
~ 30 - 35	-CH <sub>2</sub> -C-CH <sub>2</sub> - (Oxane ring carbons C3 and C5)

## Infrared (IR) Spectroscopy Data

Table 3: Predicted IR Absorption Bands for **4-(hydroxymethyl)oxane-4-carbonitrile**

Frequency (cm <sup>-1</sup> )	Intensity	Assignment
3500 - 3200	Strong, Broad	O-H stretch (alcohol)[1][2][3]
2950 - 2850	Medium to Strong	C-H stretch (aliphatic)
2260 - 2240	Medium, Sharp	C≡N stretch (nitrile)[4][5]
1260 - 1000	Strong	C-O stretch (ether and alcohol) [2][3][6]

## Experimental Protocols

The following are detailed methodologies for obtaining the NMR and IR spectroscopic data for **4-(hydroxymethyl)oxane-4-carbonitrile**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain <sup>1</sup>H and <sup>13</sup>C NMR spectra to confirm the molecular structure of **4-(hydroxymethyl)oxane-4-carbonitrile**.

Instrumentation:

- A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

- Weigh approximately 5-10 mg of purified **4-(hydroxymethyl)oxane-4-carbonitrile**.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>, or D<sub>2</sub>O). The choice of solvent will depend on the solubility of the compound and should be free from interfering signals in the regions of interest.
- Transfer the solution to a clean, dry 5 mm NMR tube.

<sup>1</sup>H NMR Acquisition:

- Insert the sample into the NMR spectrometer.

- Tune and shim the probe to optimize the magnetic field homogeneity.
- Acquire a standard one-dimensional  $^1\text{H}$  NMR spectrum using a pulse sequence such as the zg30.
- Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
- Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
- Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.
- Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).
- Integrate the peaks to determine the relative number of protons.

#### $^{13}\text{C}$ NMR Acquisition:

- Following  $^1\text{H}$  NMR acquisition, switch the spectrometer to the  $^{13}\text{C}$  nucleus frequency.
- Acquire a proton-decoupled  $^{13}\text{C}$  NMR spectrum using a pulse sequence like zgpg30.
- Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).
- A larger number of scans will be required compared to  $^1\text{H}$  NMR (e.g., 1024 or more) due to the lower natural abundance of  $^{13}\text{C}$ .
- Process the FID similarly to the  $^1\text{H}$  spectrum.
- Reference the spectrum to the deuterated solvent peaks.

## Infrared (IR) Spectroscopy

Objective: To identify the characteristic functional groups present in **4-(hydroxymethyl)oxane-4-carbonitrile**.

#### Instrumentation:

- A Fourier Transform Infrared (FTIR) spectrometer.

#### Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean.
- Place a small amount of the solid or liquid sample directly onto the ATR crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.

#### Sample Preparation (KBr Pellet - for solids):

- Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in a mortar.
- Grind the mixture to a fine powder.
- Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

#### Sample Preparation (Thin Film - for liquids):

- Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
- Gently press the plates together to form a thin film.

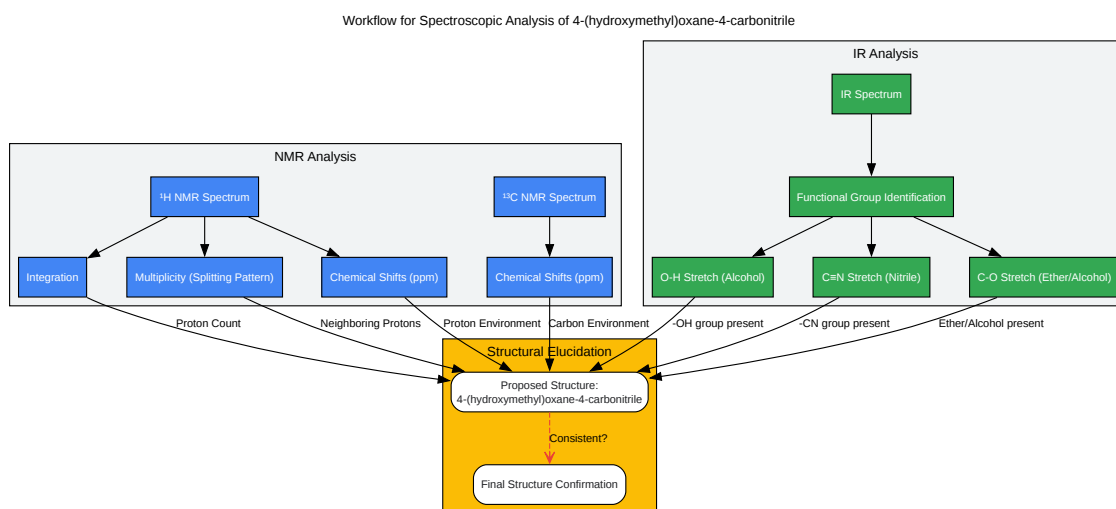
#### Data Acquisition:

- Place the prepared sample (ATR, KBr pellet, or thin film) in the sample holder of the FTIR spectrometer.
- Acquire a background spectrum of the empty sample holder (or clean ATR crystal).
- Acquire the sample spectrum over the desired range (e.g., 4000-400  $\text{cm}^{-1}$ ).
- Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

- The final spectrum is presented as percent transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ).

## Data Interpretation Workflow

The following diagram illustrates the logical workflow for interpreting the spectroscopic data to confirm the structure of **4-(hydroxymethyl)oxane-4-carbonitrile**.



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Caption: Logical workflow for the structural elucidation of **4-(hydroxymethyl)oxane-4-carbonitrile** using NMR and IR spectroscopy.

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